physicochemical properties of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
physicochemical properties of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
Foreword
In the landscape of modern drug discovery and development, a molecule's potential is fundamentally governed by its intrinsic physicochemical properties. As a Senior Application Scientist, I have repeatedly witnessed that a comprehensive, early-stage characterization is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. This guide is structured to provide a deep, practical understanding of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid, moving beyond a simple recitation of data. We will explore the causality behind its behavior, the rationale for specific experimental approaches, and the critical implications of its properties for researchers, medicinal chemists, and formulation scientists. This document is designed to be a self-validating resource, grounded in established scientific principles and methodologies.
Molecular Identity and Structural Framework
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a synthetic organoboron compound featuring a boronic acid functional group attached to a substituted phenyl ring. The molecular architecture is notable for three key features: the reactive boronic acid moiety [-B(OH)₂], a chloro substituent, and a cyclohexylcarbamoyl side chain. This specific combination of functional groups is deliberately designed to modulate the molecule's electronic distribution, steric profile, and hydrogen bonding potential, all of which are critical determinants of its interaction with biological targets and its overall developability.
Verification of the compound's identity and purity is a non-negotiable prerequisite for any meaningful study. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Table 1: Core Molecular Identifiers
| Property | Value |
| Chemical Formula | C₁₃H₁₇BClNO₃ |
| Molecular Weight | 281.54 g/mol |
| CAS Number | 850568-15-9 |
| Canonical SMILES | B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl)(O)O |
| InChI Key | YQEZUMBXQSDJSG-UHFFFAOYSA-N |
Key Physicochemical Parameters: A Quantitative Summary
The journey from a promising molecule to a viable drug is paved with quantitative data. The following table summarizes the essential , which collectively dictate its behavior in both in vitro and in vivo systems.
Table 2: Summary of Physicochemical Properties
| Parameter | Value | Significance in Drug Development |
| Melting Point | 163-167 °C | Indicates solid-state stability, purity, and provides crucial information for manufacturing processes like milling and drying. |
| pKa | ~8.7 (Predicted) | Governs the extent of ionization at physiological pH, directly impacting solubility, membrane permeability, and receptor binding. |
| LogP | ~2.9 (Predicted) | A measure of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Predicted to be low | A fundamental parameter that limits dissolution rate and oral bioavailability, often requiring formulation enhancement strategies. |
Experimental Protocols & Mechanistic Rationale
The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for their determination. Here, we detail the standard, self-validating protocols for key parameters.
Determination of Aqueous Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is a critical, thermodynamically defined value. The shake-flask method, as standardized by the OECD Guideline 105, remains the gold standard for its determination due to its direct measurement at equilibrium.
Step-by-Step Protocol:
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System Preparation: An amount of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid demonstrably in excess of its expected solubility is added to a vessel containing a precise volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
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Equilibration: The sealed vessel is agitated in a constant temperature water bath (typically 25 °C for standard measurements or 37 °C to mimic physiological conditions) for a duration sufficient to reach equilibrium (usually 24 to 48 hours). A preliminary kinetic check can validate the time to equilibrium.
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Phase Separation: The suspension is allowed to settle, followed by centrifugation and/or filtration (using a filter material confirmed not to adsorb the analyte) to separate the saturated supernatant from the excess solid.
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Quantification: The concentration of the dissolved compound in the clear supernatant is accurately measured using a validated analytical technique, most commonly HPLC-UV. A standard calibration curve is used for quantification.
Causality and Self-Validation:
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Why excess solid? To ensure the solution is truly saturated, representing the thermodynamic equilibrium between the solid and dissolved states.
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Why constant temperature? Solubility is highly temperature-dependent; this control ensures reproducibility and relevance.
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Why validated HPLC? To provide specific and sensitive quantification, ensuring that the measured concentration is solely that of the target analyte and not a degradant or impurity.
Workflow for Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility between a lipophilic (n-octanol) and an aqueous phase.
Caption: Standard experimental workflow for LogP determination via the shake-flask method.
The Boronic Acid Moiety: A Centerpiece of Reactivity and Interaction
The boronic acid group is not merely a structural component; it is a functional hub that dictates much of the molecule's chemical personality. As a Lewis acid, it can accept a pair of electrons, most notably from hydroxyl groups.
pH-Dependent Equilibrium
The pKa of the boronic acid is critical. At a pH below its pKa, the neutral, trigonal planar boronic acid form is dominant. As the pH rises above the pKa, it reversibly accepts a hydroxide ion to form the more water-soluble, tetrahedral anionic boronate species. Given a predicted pKa of ~8.7, at physiological pH 7.4, the compound will exist predominantly in its more lipophilic, neutral state, which favors passage across cell membranes.
Caption: The pH-dependent equilibrium of the boronic acid functional group.
This equilibrium is the basis for its use in sensors and its unique interactions in biological systems, as it can form reversible covalent bonds with the cis-diols found in many biological molecules like sugars and ribonucleosides.
Integrated View: Implications for Drug Development
The ultimate value of physicochemical characterization lies in its ability to predict and explain a compound's behavior, thereby guiding the drug development process.
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Formulation Strategy: The predicted low aqueous solubility is a significant challenge for oral delivery. This property necessitates the exploration of enabling formulation technologies. Options include amorphous solid dispersions (ASDs) to improve dissolution kinetics, lipid-based formulations to leverage alternative absorption pathways, or complexation with cyclodextrins to enhance solubility. The choice of strategy would be informed by further solid-state characterization.
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ADME Profile: The predicted LogP of ~2.9 falls within a range often considered favorable for oral absorption (Lipinski's Rule of Five). However, this must be balanced against the low solubility; the overall absorption will likely be "dissolution rate-limited." The predominance of the neutral species at gastric and intestinal pH further supports potential for membrane permeation.
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Chemical Stability: Boronic acids can be susceptible to oxidative degradation and can undergo dehydration to form cyclic anhydrides (boroxines), particularly in the solid state or in aprotic solvents. A thorough forced degradation study and long-term stability program are essential to identify liable conditions and establish appropriate storage and handling protocols.
Conclusion
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid presents a physicochemical profile characteristic of many modern drug candidates: a complex organic molecule with moderate lipophilicity but challenging aqueous solubility. Its boronic acid functional group offers unique opportunities for targeted interactions but also introduces specific stability and handling considerations. A rational and successful development path for this compound is contingent upon a deep, quantitative understanding of the properties outlined in this guide. By applying the robust experimental methodologies described and appreciating the causal links between structure, properties, and performance, research and development teams can proactively address challenges and strategically unlock the therapeutic potential of this promising molecule.
References
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PubChem. (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

